![molecular formula C29H26N4O6S B4067169 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4067169.png)
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(1-phenylethyl)benzamide
Overview
Description
2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(1-phenylethyl)benzamide, also known as N-Phenyl-N-(2-nitrophenylsulfonyl)-2-(phenylamino) benzamide (NSC 320846), is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets a specific protein kinase, which has been implicated in several diseases.
Scientific Research Applications
Synthesis of Novel Compounds
Inhibitory Activity Against Carbonic Anhydrase Isoforms
A related study on the synthesis of novel acridine and bis acridine sulfonamides explored their effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These compounds, synthesized from related benzamide derivatives, displayed high affinity for these isoforms, suggesting their potential in designing inhibitors for metalloenzymes (Ulus et al., 2013).
Development of Thermally Stable Polymers
Research has also focused on synthesizing new diamine monomers containing flexible sulfone, sulfide, and amide units for the development of thermally stable polymers. These studies involve multiple steps of synthesis, starting from benzamide derivatives, highlighting the versatility of such compounds in polymer science (Mehdipour‐Ataei & Hatami, 2007; Mehdipour‐Ataei, Sarrafi & Hatami, 2004).
Anion Binding Studies
Anion Binding with Amide Receptors
Another field of application is in anion binding studies where tris(2-aminoethyl)amine based amide receptors with nitro functionalized aryl substitutions have been synthesized. These receptors show different binding affinities based on the position of the nitro group, indicating their potential in selective anion detection (Ravikumar, Lakshminarayanan & Ghosh, 2010).
Anticancer Assessment
Anticancer Potential of Derivatives
There's ongoing research into the synthesis of 2-amino-3-cyanopyridine derivatives from related benzamide compounds, assessing their anticancer potential. This highlights the role of such chemical structures in developing new therapeutic agents (Mansour et al., 2021).
Antibacterial Activity
Synthesis of Sulfonamide Derivatives
The antibacterial activity of N,N-diethyl amide bearing sulfonamides synthesized from benzenesulfonamide precursors demonstrates the medicinal chemistry applications of benzamide derivatives. These compounds have shown significant potency as antibacterial agents (Ajani et al., 2013).
properties
IUPAC Name |
2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O6S/c1-21(22-12-4-2-5-13-22)30-29(35)24-16-8-9-17-25(24)31-28(34)20-32(23-14-6-3-7-15-23)40(38,39)27-19-11-10-18-26(27)33(36)37/h2-19,21H,20H2,1H3,(H,30,35)(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWLPHWHUMUWFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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